molecular formula C15H23N5O B2958298 N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1797975-20-2

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide

Cat. No. B2958298
CAS RN: 1797975-20-2
M. Wt: 289.383
InChI Key: JAUCVZPLLPYQGP-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl)cyclopropanecarboxamide, also known as GNE-495, is a small molecule inhibitor of the protein kinase C epsilon (PKCε). PKCε is a member of the protein kinase C family of enzymes, which play important roles in intracellular signaling pathways. PKCε has been implicated in a variety of cellular processes, including cell growth and proliferation, apoptosis, and differentiation. GNE-495 has been developed as a tool compound for studying the role of PKCε in these processes.

Scientific Research Applications

Drug Design and Development

Piperidine derivatives are crucial in the pharmaceutical industry, being present in more than twenty classes of drugs . The piperidine moiety, in particular, is a common element in medicinal chemistry due to its presence in many biologically active compounds. The compound could potentially be used in the design of new drugs, leveraging its piperidine and pyrimidine components to interact with biological targets.

Synthesis of Biologically Active Molecules

The synthesis of substituted piperidines is an important area of organic chemistry . This compound could serve as a precursor or intermediate in the synthesis of various biologically active molecules, including those with potential therapeutic effects.

Pharmacological Research

Piperidine derivatives have been studied for their pharmacological applications, including their role in the discovery and biological evaluation of potential drugs . The compound’s structure suggests it could be explored for similar pharmacological research, particularly in the context of neurological and psychiatric disorders where piperidine structures are often relevant.

Anti-Fibrosis Therapies

Pyrimidine derivatives have shown anti-fibrotic activities . As such, this compound might be investigated for its efficacy in treating fibrotic diseases, potentially inhibiting the expression of collagen and other fibrosis-related proteins.

Chemical Biology

In chemical biology, constructing libraries of novel heterocyclic compounds with potential biological activities is essential . This compound could contribute to such libraries, providing a basis for screening and identifying new biologically active molecules.

Catalysis and Chemical Reactions

The compound could be used in catalytic processes or as a reagent in chemical reactions to form other complex molecules. Its structure suggests potential utility in reactions involving cyclization, hydrogenation, and annulation, which are common in the synthesis of piperidine derivatives .

properties

IUPAC Name

N-[4-(dimethylamino)-2-piperidin-1-ylpyrimidin-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O/c1-19(2)13-12(17-14(21)11-6-7-11)10-16-15(18-13)20-8-4-3-5-9-20/h10-11H,3-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUCVZPLLPYQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2CC2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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